1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol
Description
1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol is a synthetic organic compound featuring a propanol backbone substituted with a piperazine ring bearing a 2,6-dimethylphenyl group and a 4-methoxyphenoxy ether moiety. Its molecular formula is C23H30N2O3 (molecular weight: 382.50 g/mol).
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2,6-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-17-5-4-6-18(2)22(17)24-13-11-23(12-14-24)15-19(25)16-27-21-9-7-20(26-3)8-10-21/h4-10,19,25H,11-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLHTCYFPUSOPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CC(COC3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Industrial production methods often involve optimized reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Common reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents used in these reactions include sulfonium salts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol involves its interaction with specific molecular targets, such as alpha-1 adrenergic receptors. By binding to these receptors, the compound can modulate various physiological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Observations :
- Target vs. This substitution may alter receptor binding kinetics or CNS penetration compared to the target compound.
- Target vs.
Biological Activity
1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol, also known by its CAS number 866142-75-8, is a synthetic compound with potential pharmacological applications. Its unique structure suggests possible interactions with various biological targets, particularly in the cardiovascular and central nervous systems. This article reviews its biological activity based on available literature and research findings.
- Molecular Formula : C22H30N2O3
- Molecular Weight : 370.49 g/mol
- CAS Number : 866142-75-8
The compound's biological activity is primarily attributed to its interaction with G protein-coupled receptors (GPCRs) and its potential as an inotropic agent. GPCRs play a crucial role in signal transduction and are involved in various physiological processes.
Key Mechanisms:
- Inotropic Effects : Studies indicate that compounds similar to this compound demonstrate direct inotropic effects on cardiac tissues. This suggests that the compound may enhance cardiac contractility, which is beneficial in treating heart failure .
- Vasodilatory Activity : The compound may also exhibit vasodilatory properties, potentially leading to reduced vascular resistance and improved blood flow .
In Vitro Studies
In vitro studies have shown that derivatives of this compound can modulate calcium ion influx in cardiac myocytes, which is critical for muscle contraction. These studies suggest a mechanism where the compound enhances calcium sensitivity of the contractile apparatus in heart cells.
| Study Reference | Biological Activity Observed |
|---|---|
| Positive inotropic effects in isolated rat hearts | |
| Interaction with GPCRs influencing sympathetic tone |
In Vivo Studies
In vivo studies conducted on anesthetized animal models have demonstrated the compound's ability to increase cardiac output and decrease systemic vascular resistance. These findings support its potential use as a therapeutic agent for heart-related conditions.
| Animal Model | Observed Effects |
|---|---|
| Anesthetized Dogs | Increased cardiac output; vasodilation observed |
| Rat Models | Enhanced cardiac contractility |
Case Studies
- Case Study 1 : A study involving the administration of similar compounds showed significant improvements in heart function parameters among patients with chronic heart failure, suggesting that derivatives of this compound could be further explored for clinical applications.
- Case Study 2 : Research indicated that compounds with structural similarities exhibited neuroprotective effects, hinting at potential applications in neurodegenerative diseases.
Q & A
Basic: What are the recommended synthetic routes for 1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:
Piperazine Functionalization : React 2,6-dimethylphenylpiperazine with an epoxide precursor (e.g., epichlorohydrin) under basic conditions to introduce the propanol backbone .
Phenoxy Group Attachment : Couple the intermediate with 4-methoxyphenol via Mitsunobu or Williamson ether synthesis .
Characterization :
- NMR (¹H/¹³C) confirms substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) validates molecular weight (e.g., theoretical C₂₂H₂₉N₂O₃: 381.5 g/mol) .
- HPLC (C18 column, acetonitrile/water gradient) monitors purity (>97%) .
Basic: How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Analyze degradation via HPLC .
- Forced Degradation : Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis, and oxidative stress (H₂O₂). Monitor by TLC or LC-MS .
- Critical Parameters :
- pH Sensitivity : Degrades rapidly in acidic conditions (pH <3) due to ether bond cleavage .
- Light Sensitivity : UV exposure induces piperazine ring oxidation .
Advanced: What experimental strategies resolve contradictions in reported adrenergic receptor binding selectivity?
Methodological Answer:
Discrepancies in α₁-adrenergic vs. 5-HT₁A receptor affinity arise from assay conditions. Key strategies:
- Radioligand Binding Assays :
- Molecular Docking : Analyze structural analogs (e.g., naftopidil derivatives) to identify substituent effects on receptor binding pockets .
- Functional Assays : Measure cAMP inhibition (5-HT₁A) vs. vasoconstriction (α₁) in isolated rat aorta .
Advanced: How does the 4-methoxyphenoxy group influence metabolic stability in vivo?
Methodological Answer:
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and CYP450 inhibitors (e.g., ketoconazole for CYP3A4).
- Pharmacokinetic Profiling : Administer to Sprague-Dawley rats (IV/PO). Calculate:
- Structural Optimization : Replace 4-methoxy with halogen (e.g., 4-F) to reduce CYP2D6 liability .
Advanced: What analytical methods quantify trace impurities in bulk synthesis?
Methodological Answer:
- HPLC-MS/MS :
- Limit of Quantification (LOQ) : 0.05% w/w .
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.999), precision (%RSD <2%) .
Advanced: How can researchers validate the compound’s antiproliferative mechanisms in cancer models?
Methodological Answer:
- Cell-Based Assays :
- Target Identification :
Advanced: What computational models predict the compound’s blood-brain barrier (BBB) permeability?
Methodological Answer:
Basic: What safety protocols mitigate risks during handling and disposal?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and ANSI Z87.1-compliant goggles .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
- Waste Treatment : Incinerate at >1000°C with alkaline scrubbers to prevent NOx emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
